molecular formula C10H12FN3S B254951 N-ethyl-N'-(2-fluorobenzylidene)carbamohydrazonothioic acid

N-ethyl-N'-(2-fluorobenzylidene)carbamohydrazonothioic acid

Katalognummer B254951
Molekulargewicht: 225.29 g/mol
InChI-Schlüssel: LRMJBQSONUVBPR-QPEQYQDCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-N'-(2-fluorobenzylidene)carbamohydrazonothioic acid, commonly referred to as EFCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EFCA is a thiosemicarbazone derivative that has been synthesized using a simple and efficient method.

Wirkmechanismus

EFCA exerts its effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation, the induction of apoptosis, and the inhibition of viral replication. EFCA has also been shown to modulate the expression of various genes involved in inflammation and immune response, contributing to its anti-inflammatory and antiviral properties.
Biochemical and Physiological Effects:
EFCA has been shown to exert various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis, and the inhibition of viral replication. EFCA has also been shown to modulate the expression of various genes involved in inflammation and immune response, contributing to its anti-inflammatory and antiviral properties. Additionally, EFCA has been shown to have neuroprotective effects, with studies suggesting its potential as a therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

EFCA has several advantages for lab experiments, including its simple and efficient synthesis method, its potential as a therapy for various diseases, and its ability to modulate key biological pathways. However, EFCA also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Zukünftige Richtungen

There are several future directions for EFCA research, including further investigation of its potential as a therapy for various diseases, the development of EFCA derivatives with improved efficacy and safety profiles, and the elucidation of its mechanisms of action. Additionally, further studies are needed to determine the optimal dosage and administration route for EFCA and to investigate its potential as a combination therapy with other drugs.

Synthesemethoden

EFCA can be synthesized using a simple and efficient method that involves the reaction of ethyl hydrazinecarbodithioate with 2-fluorobenzaldehyde in the presence of ethanol. The reaction yields EFCA as a yellow solid with a melting point of 211-213°C. The purity of the synthesized EFCA can be determined using various analytical techniques, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

Wissenschaftliche Forschungsanwendungen

EFCA has been investigated for its potential applications in various fields, including cancer research, infectious disease treatment, and neurodegenerative disease therapy. In cancer research, EFCA has demonstrated promising anticancer activity against various cancer cell lines, including breast, lung, and ovarian cancer cells. EFCA has also shown potential as an anti-inflammatory and antiviral agent, with studies indicating its ability to inhibit the replication of various viruses, including HIV and hepatitis C virus. Additionally, EFCA has been investigated for its neuroprotective effects, with studies suggesting its potential as a therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

Molekularformel

C10H12FN3S

Molekulargewicht

225.29 g/mol

IUPAC-Name

1-ethyl-3-[(Z)-(2-fluorophenyl)methylideneamino]thiourea

InChI

InChI=1S/C10H12FN3S/c1-2-12-10(15)14-13-7-8-5-3-4-6-9(8)11/h3-7H,2H2,1H3,(H2,12,14,15)/b13-7-

InChI-Schlüssel

LRMJBQSONUVBPR-QPEQYQDCSA-N

Isomerische SMILES

CCNC(=S)N/N=C\C1=CC=CC=C1F

SMILES

CCNC(=S)NN=CC1=CC=CC=C1F

Kanonische SMILES

CCNC(=S)NN=CC1=CC=CC=C1F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.